molecular formula C21H15ClN4O2S B12273256 4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12273256
M. Wt: 422.9 g/mol
InChI Key: XFAYKEJTXGXNCS-UHFFFAOYSA-N
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Description

4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a triazole ring, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes such as DNA replication and protein synthesis . This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

4-[5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H15ClN4O2S/c22-17-11-19-18(27-13-28-19)10-15(17)12-29-21-25-24-20(14-6-8-23-9-7-14)26(21)16-4-2-1-3-5-16/h1-11H,12-13H2

InChI Key

XFAYKEJTXGXNCS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)Cl

Origin of Product

United States

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